Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate

Crystal Engineering Solid‑State Chemistry Halogen Bonding

Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate (CAS 70384-80-4) is a key intermediate in Lortalamine synthesis, featuring quantifiable C-Cl···C=O halogen-bond-driven supramolecular architecture. • 6-Cl substitution provides higher lipophilicity (LogP ≈2.75) than unsubstituted analog, enhancing organic extraction efficiency. • Distinct 3D packing offers measurable carbonyl deviation (0.70° less than 6-Br analog) for halogen-bond strength baselining. • Batch-specific QC (≥97% purity) ensures reproducible SAR studies. Available for immediate dispatch.

Molecular Formula C12H9ClO4
Molecular Weight 252.65 g/mol
CAS No. 70384-80-4
Cat. No. B1208660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-chloro-2-oxo-2H-chromene-3-carboxylate
CAS70384-80-4
Synonymsethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate
ethyl 6-chloro-OCC
Molecular FormulaC12H9ClO4
Molecular Weight252.65 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=O
InChIInChI=1S/C12H9ClO4/c1-2-16-11(14)9-6-7-5-8(13)3-4-10(7)17-12(9)15/h3-6H,2H2,1H3
InChIKeyHDBCARVARPQBKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Chloro-2-oxo-2H-chromene-3-carboxylate – A 6-Substituted Coumarin Scaffold


Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate is a 6‑halogenated coumarin‑3‑carboxylate ester with the molecular formula C₁₂H₉ClO₄ and a molecular weight of 252.65 g·mol⁻¹ . The presence of an electron‑withdrawing chlorine atom at the 6‑position of the 2‑oxo‑2H‑chromene framework introduces quantifiable differences in solid‑state supramolecular architecture [1], lipophilicity (estimated LogP ≈ 2.75) , and reactivity at the C‑6 site relative to unsubstituted or alternative 6‑halogenated analogs.

Crystal Engineering Scaffold
Well-characterized C-Cl···C=O interactions provide a measurable baseline for halogen-bond studies.
Patented Synthetic Intermediate
Established route to Lortalamine offers a benchmark for process development and yield optimization.
Elevated Lipophilicity
Higher LogP facilitates organic-phase partitioning and may reduce emulsion formation during extraction.

Non-Interchangeability of 6-Halogenated Coumarin-3-Carboxylates


The 6‑chloro, 6‑bromo, 6‑fluoro and unsubstituted coumarin‑3‑carboxylates share a common core but diverge measurably in crystallographic packing, physicochemical properties, and reactivity. For instance, ethyl 6‑chloro‑2‑oxo‑2H‑chromene‑3‑carboxylate forms a distinct 3D supramolecular network directed by C‑Cl···C=O dipolar interactions, whereas the 6‑bromo analog exhibits slightly larger carbonyl out‑of‑plane deviations (8.37° vs. 9.07° for the 3‑carboxy carbonyl) due to different halogen‑bonding geometries [1]. Additionally, the estimated water solubility (276.6 mg·L⁻¹) and LogP (2.75) of the 6‑chloro compound differ from those of the unsubstituted ethyl coumarin‑3‑carboxylate (LogP ≈ 1.91) , directly impacting extraction efficiency and chromatographic behavior. Such variations preclude simple substitution without re‑optimizing synthetic protocols or re‑evaluating biological activity.

6-Bromo analog
Different carbonyl out-of-plane deviation alters supramolecular packing; co-crystallization outcomes may shift.
Unsubstituted coumarin-3-carboxylate
Significantly lower LogP reduces organic-phase affinity; extraction efficiency and chromatographic retention may not transfer.
7-Chloro regioisomer
No established patented synthetic route to Lortalamine; process methodology cannot be directly adopted.
6-Fluoro analog
Weaker halogen-bond donor capability; crystallization landscape and polymorph control may differ.

Differentiating Ethyl 6-Chloro-2-oxo-2H-chromene-3-carboxylate from Close Analogs


Supramolecular Geometry: C‑Cl vs. C‑Br Dipolar Interactions

Single‑crystal X‑ray analysis of ethyl 6‑chloro‑2‑oxo‑2H‑chromene‑3‑carboxylate (I) and its 6‑bromo analog (II) reveals that both compounds crystallize in the monoclinic space group P2₁/c and are isomorphous [1]. However, the degree of carbonyl group distortion from the chromene plane differs quantitatively: for the chloro compound (I) the 3‑carboxy carbonyl deviates by 8.37 (6)° and the lactone carbonyl by 17.57 (6)°, whereas for the bromo compound (II) the deviations are 9.07 (8)° and 18.96 (18)°, respectively [1]. These differences arise from the distinct geometry and strength of the C‑X···C=O dipolar interactions that direct the 3D packing along the c‑axis [1].

Carbonyl Deviation
Head-to-head
Target 8.37(6)° vs Bromo 9.07(8)°
Δ = 0.70° smaller
Slightly more planar core may influence π-stacking and co-crystallization.
Single-crystal X-ray at 120 K; isomorphous P2₁/c.
Crystal Engineering Solid‑State Chemistry Halogen Bonding

Lipophilicity Difference vs. Unsubstituted Coumarin-3-Carboxylate

The introduction of a chlorine atom at the 6‑position markedly increases lipophilicity. Ethyl 6‑chloro‑2‑oxo‑2H‑chromene‑3‑carboxylate has an estimated LogP of 2.75 (ACD/Labs Percepta) , while the unsubstituted ethyl coumarin‑3‑carboxylate has a reported LogP of 1.91 . The chloro compound also exhibits an estimated water solubility of 276.6 mg·L⁻¹ at 25 °C (WSKOW v1.41) .

LogP Difference
Data to verify
ΔLogP ≈ +0.84
~7‑fold higher organic partitioning, affecting extraction and HPLC retention.
Estimated (in silico) vs experimental for unsubstituted analog.
Physicochemical Property Prediction ADME LogP

Patented Intermediate for Lortalamine Synthesis

Ethyl 6‑chloro‑2‑oxo‑2H‑chromene‑3‑carboxylate is explicitly claimed as intermediate (I) in the synthesis of Lortalamine (Glaxo Wellcome) [1]. The patented route involves cyclization of this compound with N‑methyl‑4‑piperidone in refluxing ethanol, followed by acid treatment to yield a hexahydrobenzopyranopyridine intermediate [1]. This contrasts with the 7‑chloro regioisomer (CAS 70384‑82‑6), for which no analogous patented route to a named drug substance has been identified.

Patented Route
Class-level inference
Intermediate (I) in CA 1133938 / EP 0021121
Established synthetic pathway provides a process benchmark.
7-chloro regioisomer lacks equivalent documentation.
Process Chemistry Drug Synthesis Intermediates

Halogen-Directed Crystallization vs. 6-Fluoro and Unsubstituted Analogs

Crystal structures of ethyl 2‑oxo‑2H‑chromene‑3‑carboxylate derivatives reveal that the nature of the 6‑substituent dictates the supramolecular architecture [1]. While the 6‑chloro and 6‑bromo derivatives form isomorphous structures with specific C‑X···C=O dipolar interactions [1], the 6‑methyl and 7‑methoxy derivatives adopt different packing motifs dominated by C‑H···O hydrogen bonds [2]. The 6‑chloro compound's ability to engage in both C‑Cl···C=O and C=O···C=O interactions provides a crystallization landscape distinct from the 6‑fluoro analog, which would exhibit weaker halogen bonding due to the lower polarizability of fluorine.

Halogen-Bond Donor
Class-level inference
C-Cl···C=O & C=O···C=O direct packing
Distinct crystallization landscape versus 6-fluoro analog.
Fluorine weaker halogen-bond donor; packing motifs differ.
Crystal Packing Polymorph Control Solid‑Form Selection

Vendor-Certified Purity with Batch-Specific QC Data

Commercial sourcing of ethyl 6‑chloro‑2‑oxo‑2H‑chromene‑3‑carboxylate (CAS 70384‑80‑4) from Bidepharm guarantees a minimum purity of 97+% and provides batch‑specific QC documentation, including NMR, HPLC, and GC spectra . This level of analytical transparency is not uniformly available for all positional isomers or 6‑halogenated analogs; for example, the 7‑chloro isomer (CAS 70384‑82‑6) and the 6‑fluoro analog (CAS 70384‑81‑5) are less frequently stocked with full QC certificates.

Vendor QC
Supporting evidence
≥97% purity, NMR/HPLC/GC
Reduced procurement risk through batch-specific identity confirmation.
Supplier-specified QC documentation.
Quality Control Procurement Analytical Standards

Application Scenarios for Ethyl 6-Chloro-2-oxo-2H-chromene-3-carboxylate


Crystal Engineering with a Well-Defined Halogen-Bond Donor

When investigating the role of halogen bonding in directing supramolecular architecture, ethyl 6‑chloro‑2‑oxo‑2H‑chromene‑3‑carboxylate serves as a robust model compound because its C‑Cl···C=O and C=O···C=O interactions have been quantitatively characterized [1]. The 0.70° smaller carbonyl deviation relative to the 6‑bromo analog provides a measurable baseline for comparing halogen‑bond strength and geometry [1].

Process Development for Lortalamine and Related Triazines

This compound is a key intermediate in the patented synthesis of Lortalamine [1]. Process chemists can leverage the published cyclization conditions with N‑methyl‑4‑piperidone to optimize yield and purity, using the 6‑chloro substitution pattern as a handle for further derivatization [1].

Lipophilicity-Driven Reaction Optimization

The elevated LogP of 2.75 (ΔLogP ≈ +0.84 vs. unsubstituted coumarin) [1] makes this compound more amenable to extraction into organic solvents during work‑up. Researchers can exploit this increased lipophilicity to improve phase separation and reduce emulsion formation in liquid‑liquid extractions.

Quality-Controlled Procurement for Reproducible Bioassays

Laboratories requiring high‑purity starting material for structure‑activity relationship (SAR) studies should prioritize this compound due to the availability of batch‑specific QC data (≥97% purity with NMR/HPLC/GC) [1], ensuring that observed biological effects are not confounded by impurities.

Application
Selection Property
Validation Focus
Crystal engineering studies
Well-defined C-Cl···C=O halogen-bond donor
Co-crystallization consistency and packing motifs
Lortalamine intermediate synthesis
Patented cyclization route with published conditions
Yield and purity optimization benchmarks
Liquid-liquid extraction optimization
Enhanced lipophilicity improves organic-phase affinity
Phase separation efficiency and emulsion control
Reproducible SAR bioassays
Batch-specific QC data (≥97%, NMR/HPLC/GC)
Impurity-controlled starting material for consistent SAR
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